molecular formula C18H22O B1207552 3-Deoxyestrone CAS No. 53-45-2

3-Deoxyestrone

Cat. No. B1207552
CAS RN: 53-45-2
M. Wt: 254.4 g/mol
InChI Key: LGHBWDKMGOIZKH-CBZIJGRNSA-N
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Description

Synthesis Analysis

The synthesis of 3-Deoxyestrone and its metabolites involves complex biochemical pathways. One study devised a gas chromatographic method for determining the metabolites of 3-Deoxyestrone, achieving satisfactory separation and quantitation of urinary metabolites in rabbits (T. Nambara & Y. Bae, 1970). Another research highlighted the migration of deuterium during the aryl hydroxylation of 3-Deoxyestrone, shedding light on the NIH shift during hydroxylation (T. Nambara, M. Numazawa, & S. Akiyama, 1971).

Molecular Structure Analysis

The molecular structure of 3-Deoxyestrone plays a crucial role in its biochemical activities. Studies on its metabolism revealed the occurrence of NIH shift during its hydroxylation, indicating a structural rearrangement that affects its biological functions (T. Nambara, M. Numazawa, & S. Akiyama, 1971).

Chemical Reactions and Properties

Chemical reactions involving 3-Deoxyestrone include its hydroxylation and interactions with various substrates. The study by Nambara et al. (1971) provides insight into the aryl hydroxylation process and the associated deuterium migration, which are crucial for understanding the chemical properties and reactivity of 3-Deoxyestrone.

Physical Properties Analysis

Although specific studies focusing on the physical properties of 3-Deoxyestrone were not identified in this search, such properties can be inferred from its molecular structure and reactivity patterns. These include its solubility, melting point, and stability under various conditions, which are essential for its handling and application in research.

Chemical Properties Analysis

The chemical properties of 3-Deoxyestrone, such as its reactivity with other chemical entities, play a significant role in its biological functions and potential applications. The metabolism studies highlight its transformation into various metabolites, indicating a complex array of chemical properties that warrant further exploration (T. Nambara & Y. Bae, 1970).

Scientific Research Applications

Metabolite Determination and Analysis

Studies have developed methods for determining the metabolites of 3-deoxyestrone. Nambara and Bae (1970) devised a gas chromatographic method for this purpose, achieving satisfactory separation of standard steroids. This method allowed for quantitation of urinary metabolites of 3-deoxyestrone in rabbits, showing potential for detailed metabolic studies (Nambara & Bae, 1970).

Hydroxylation and Biotransformation

Nambara, Numazawa, and Ishioka (1972) investigated the effects of phenobarbital and 3-methylcholanthrene on hydroxylase activity in rat liver microsomes with 3-deoxyestrone. They observed stimulated hydroxylation processes, suggesting alterations in the biotransformation of 3-deoxyestrone due to these treatments (Nambara, Numazawa, & Ishioka, 1972).

Deuterium Migration during Aryl Hydroxylation

The study by Nambara, Numazawa, and Akiyama (1971) focused on deuterium migration during the aryl hydroxylation of 3-deoxyestrone. They used labeled 3-deoxyestrones and, through mass and nuclear magnetic resonance spectroscopy, revealed deuterium migration during hydroxylation, providing insights into the molecular transformations of 3-deoxyestrone (Nambara, Numazawa, & Akiyama, 1971).

Urinary Metabolites Characterization

Nambara and Numazawa (1969) isolated and characterized urinary metabolites of 3-deoxyestrone in rabbits. They identified various phenolic and neutral metabolites, shedding light on the metabolic fate of 3-deoxyestrone in biological systems (Nambara & Numazawa, 1969).

properties

IUPAC Name

(8R,9S,13S,14S)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-18-11-10-14-13-5-3-2-4-12(13)6-7-15(14)16(18)8-9-17(18)19/h2-5,14-16H,6-11H2,1H3/t14-,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHBWDKMGOIZKH-CBZIJGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022498
Record name 3-Deoxy-estrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deoxyestrone

CAS RN

53-45-2
Record name Estra-1,3,5(10)-trien-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deoxyestrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyestrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22195
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Record name 3-Deoxy-estrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEOXYESTRONE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
T NAMBARA, M NUMAZAWA… - Chemical and …, 1971 - jstage.jst.go.jp
… a rabbit, two principal metabolites, 2—hydroxy-3-deoxyestrone (Ib) and 17a-estradiol, were … paper we reported that hydroxylation takes place at C—2 and 08 when 3—deoxyestrone is …
Number of citations: 16 www.jstage.jst.go.jp
T NAMBARA, Y BAE - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… devised for determination of the metabolites of 3—deoxyestrone. Satisfactory separation of the … metabolites derived from 3-deoxyestrone and their determination by gas chromatography. …
Number of citations: 7 www.jstage.jst.go.jp
T NAMBARA, M NUMAZAWA - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
… -hydroxy-3-deoxyestrone by TLC and mass spectrum exhibiting a fragment peak at mle 269. Thus, Conjugate I was unequivocally identified as 2-hydroxy-3-deoxyestrone 2-glucuronide. …
Number of citations: 8 www.jstage.jst.go.jp
T NAMBARA, M NUMAZAWA… - Chemical and …, 1972 - jstage.jst.go.jp
… were examined with 3-deoxyestrone. The administration of … products formed from 3—deoxyestrone with the hepatic … reported the metabolic fate of 3—deoxyestrone, a lipid—shifting …
Number of citations: 3 www.jstage.jst.go.jp
T NAMBARA, M NUMAZAWA - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
Estrogen-Glutathione Conjugate : Metabolite of 3-Deoxyestrone in Rat … Estrogen-Glutathione Conjugate : Metabolite of 3-Deoxyestrone in Rat …
Number of citations: 4 www.jstage.jst.go.jp
KIH Williams, TA Wittstruck - Steroids, 1974 - Elsevier
… Fractions 18-40 (250 drops each) contained 15.7 x l0 b dpm of 4-1#C-3-deoxyestrone (33% yield overall). On reverse isotope dilution with authentic 3-deoxyestrone 96% of the …
Number of citations: 2 www.sciencedirect.com
T NAMBARA, M NOKUBO, Y BAE - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
… 2) In this paper the following trivial names are used: 3-deoxyestrone= estra-1,3,5(10)-trien-17-one; estrone= 3-hydroxyestra-1,3,5(10)-trien-17-one; estradiol=estra-1,3,5(10)-triene-3, 17-…
Number of citations: 5 www.jstage.jst.go.jp
AN Chekhlov, SP Ionov - Bioorganicheskaia Khimiia, 1984 - europepmc.org
… An X-ray analysis of 3-deoxyestrone has also been undertaken. The crystal data are: space group P212121, Z= 4 (C18H22O), a 25,240 (3), b 8,049 (2), c 7,002 (3) A, V 1423 A3, dcalc 1…
Number of citations: 2 europepmc.org
T NAMBARA, S AKIYAMA, S HONMA - … and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… In a previous paper the occurrence of "NIH shift" during aromatic ring hydroxylation with 3-deoxyestrone has been reported.3) Further interest in hydroxylation mechanism prompted us …
Number of citations: 15 www.jstage.jst.go.jp
清水譲, 佐藤好正, 三橋博 - Chemical and Pharmaceutical Bulletin, 1969 - jlc.jst.go.jp
… hydroxylation of the specifically deuterated 3—deoxyestrone. … the desired Q—deuterio—3—deoxyestrone (IV), mp Bil—442, … deuterio—3—deoxyestrone (IV) (4170 mg) in Tween 80 was …
Number of citations: 2 jlc.jst.go.jp

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